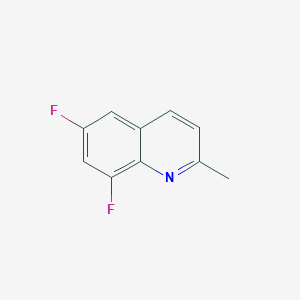
6,8-difluoro-2-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-difluoro-2-methylquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-difluoro-2-methylquinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method includes the Skraup cyclization, where aniline derivatives react with aldehydes or ketones under acidic conditions to form the quinoline ring . For instance, reacting 2,3,4,5-tetrafluoroaniline with acrolein, crotonic aldehyde, or methylvinylketone can yield various fluorinated quinolines .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .
化学反应分析
Types of Reactions: 6,8-difluoro-2-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be displaced by nucleophiles, leading to the formation of new derivatives.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit different biological and chemical properties .
科学研究应用
6,8-difluoro-2-methylquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antineoplastic, and antiviral agent. Its fluorinated structure enhances its ability to interact with biological targets.
Materials Science: Fluorinated quinolines are used in the development of liquid crystals and other advanced materials.
Industrial Chemistry: The compound is used as a building block for the synthesis of various industrial chemicals and dyes.
作用机制
The mechanism of action of 6,8-difluoro-2-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit bacterial DNA-gyrase, leading to the disruption of bacterial DNA replication and cell death . The presence of fluorine atoms enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .
相似化合物的比较
6,8-Difluoroquinoline: Lacks the methyl group at the 2-position but shares similar fluorination patterns.
2-Methylquinoline: Lacks fluorine atoms but has a similar quinoline structure with a methyl group at the 2-position.
Fluoroquinolones: A class of antibiotics with similar fluorinated quinoline structures but with additional functional groups that enhance their antibacterial activity.
Uniqueness: 6,8-difluoro-2-methylquinoline is unique due to its specific substitution pattern, which combines the effects of both methyl and fluorine groups. This combination enhances its biological activity and chemical reactivity, making it a valuable compound for various applications .
属性
分子式 |
C10H7F2N |
|---|---|
分子量 |
179.17 g/mol |
IUPAC 名称 |
6,8-difluoro-2-methylquinoline |
InChI |
InChI=1S/C10H7F2N/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h2-5H,1H3 |
InChI 键 |
UUURKCKHQXFBQP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C(C=C2C=C1)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















